6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a carbothioamide group at the 2nd position of the imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as important scaffolds in medicinal chemistry , and some of them exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with biological molecules, which could potentially lead to changes in cellular processes .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of imidazo[1,2-a]pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Uniqueness
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2nd position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWSZEJEZJRRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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